N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide
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Overview
Description
Benzothiazole is a heterocyclic compound, which is a part of many biologically active compounds and pharmaceutical drugs . It’s a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the coupling of substituted 2-amino benzothiazoles with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Molecular Structure Analysis
The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For instance, the reaction of thiazoles with ethyl 2-cyano-3,3-bis(methylthio)acrylate in DMF and K2CO3 as a base under room temperature gave new thiazole molecules .
Physical and Chemical Properties Analysis
Benzothiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
Scientific Research Applications
Structure-Function Relationship in Anti-Infectious Agents
Thiazolides, including derivatives similar to N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide, have been studied for their anti-infectious properties against a variety of pathogens. These compounds are particularly noted for their ability to induce apoptosis in cancer cells, with the mechanism involving interaction with specific cellular enzymes and activation of apoptosis pathways (Brockmann et al., 2014).
Antiparasitic Activity
Research on thiazolides has also highlighted their broad-spectrum antiparasitic activities. Studies have shown effectiveness against protozoa, helminths, and enteric bacteria, indicating a potential for thiazolides to act through multiple mechanisms of action, which may include interactions with cellular proteins and enzymes critical for pathogen survival (Hemphill et al., 2012).
Synthesis and Characterization of Derivatives
Research efforts have been devoted to the synthesis and characterization of novel thiazole and benzamide derivatives. Studies involve exploring different synthetic routes and structural modifications to enhance biological activity or to study the chemical properties of these compounds. For example, the synthesis of bifunctional Cu(I) chelators from nitrobenzothiazole derivatives highlights the versatility of these compounds in chemical synthesis and potential applications in sensing technologies (Massing & Planalp, 2015).
Antimicrobial and Antitumor Properties
Several studies have focused on evaluating the antimicrobial and antitumor properties of benzothiazole derivatives. These compounds have shown promising activities against various cancer cell lines and pathogenic bacteria, suggesting their potential as therapeutic agents. The activity is often attributed to specific structural features of the benzothiazole ring and its substituents, which may interact with biological targets to exert cytotoxic effects (Racané et al., 2006).
Chemical Properties and Reactions
The chemical properties and reactions of thiazole derivatives, including their regioselectivity in nucleophilic substitution and potential for forming complex structures through cyclization and other reactions, are of interest in synthetic chemistry. These studies contribute to a deeper understanding of the reactivity and functionalization possibilities of benzothiazole and related compounds, enabling the design of novel molecules with desired properties and activities (Shkinyova et al., 2000).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to have diverse biological activities. They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . The specific targets can vary depending on the specific compound and its functional groups.
Mode of Action
The mode of action of thiazole derivatives can also vary widely. For example, some thiazole derivatives have been found to inhibit cyclooxygenase (COX), an enzyme involved in inflammation . Others have been found to inhibit quorum sensing in bacteria, disrupting their ability to communicate and coordinate behavior .
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways depending on their specific targets. For example, COX inhibitors can affect the synthesis of prostaglandins, which are involved in inflammation .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of thiazole derivatives can vary depending on the specific compound. Some thiazole derivatives have been found to have good bioavailability and can be administered orally .
Result of Action
The result of the action of thiazole derivatives can include reduced inflammation, pain relief, reduced microbial growth, and other effects depending on the specific compound and its targets .
Action Environment
The action of thiazole derivatives can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which can in turn affect its absorption and distribution .
Future Directions
Properties
IUPAC Name |
N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S2/c1-22-15-17-11-7-6-9(8-13(11)23-15)16-14(19)10-4-2-3-5-12(10)18(20)21/h2-8H,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLFQYLQDWBXJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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